Octadecylbenzene is a chemical compound with the molecular formula C24H42 . It is also known by other names such as 1-phenyloctadecane, benzene, octadecyl, n-octadecylbenzene, stearylbenzene, 2-phenyloctadecane, octadecane, 1-phenyl, n-octadecyl benzene, acmc-2097fm, octadecane, 1-phenyl-8ci, 1-phenyloctadecane .
Octadecylbenzene can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography . These techniques can provide valuable information about the chemical structure and properties of Octadecylbenzene .
Octadecylbenzene is included in a collection of critically evaluated thermodynamic property data for pure compounds . This data can be used in various fields of scientific research, including physical chemistry and chemical engineering .
Octadecylbenzene, also known as 1-phenyloctadecane or stearylbenzene, is an organic compound belonging to the class of alkylbenzenes. It has no known natural origin and is primarily synthesized for research purposes []. Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), octadecylbenzene has potential applications in various scientific fields, including material science, catalysis, and separation science [].
Octadecylbenzene has a linear structure consisting of an eighteen-carbon alkyl chain (octadecyl group) attached to a benzene ring (phenyl group) []. The key features of this structure are:
Octadecylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation and hydroformylation reactions. A common method involves reacting benzene with 1-octadecene in the presence of a Lewis acid catalyst, as shown in the balanced equation []:
C6H6 + CH3(CH2)17CH2 = C6H5(CH2)17CH3 (Lewis acid catalyst)
At high temperatures, octadecylbenzene can undergo thermal decomposition, breaking down into smaller molecules like benzene, toluene, and alkanes []. The specific products and reaction pathways depend on the temperature and reaction conditions.
Due to its aromatic ring and long alkyl chain, octadecylbenzene can participate in various reactions depending on the reaction environment. These may include halogenation, nitration, and acylation reactions, but specific details require further investigation.
The mechanism of action of octadecylbenzene depends on the specific application. For example: